molecular formula C14H16Cl2N4O4 B568188 (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride CAS No. 117903-79-4

(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride

Cat. No.: B568188
CAS No.: 117903-79-4
M. Wt: 375.206
InChI Key: PDPYGNJVCKPVGM-KFWOVWKUSA-N
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Description

(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride is a chiral diamine compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of two nitrophenyl groups attached to an ethane backbone, with two amine groups positioned in a 1,2-configuration. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and a suitable chiral amine.

    Condensation Reaction: The 4-nitrobenzaldehyde undergoes a condensation reaction with the chiral amine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine.

    Salt Formation: The free diamine is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to diamino derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.

    1,2-Diaminobenzene: A simpler diamine with different functional groups and reactivity.

    4-Nitroaniline: A related compound with a single nitro group and amine functionality.

Uniqueness

(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride is unique due to its chiral nature and the presence of two nitrophenyl groups, which confer distinct chemical and biological properties. Its ability to act as a chiral ligand and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

(1R,2R)-1,2-bis(4-nitrophenyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4.2ClH/c15-13(9-1-5-11(6-2-9)17(19)20)14(16)10-3-7-12(8-4-10)18(21)22;;/h1-8,13-14H,15-16H2;2*1H/t13-,14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPYGNJVCKPVGM-KFWOVWKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726741
Record name (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117903-79-4
Record name (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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